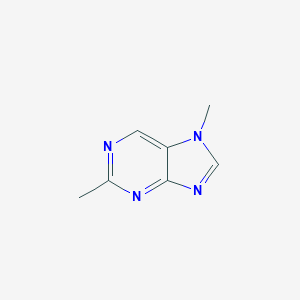

2,7-Dimethyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

165062-65-7 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

2,7-dimethylpurine |

InChI |

InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h3-4H,1-2H3 |

InChI Key |

WPSLCNRZGGSWFO-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(=N1)N=CN2C |

Canonical SMILES |

CC1=NC=C2C(=N1)N=CN2C |

Synonyms |

7H-Purine, 2,7-dimethyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-7H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. As a member of the purine family, which forms the building blocks of nucleic acids, this molecule holds significant interest for researchers in medicinal chemistry and drug development.[1][2][3][] This document delineates its molecular structure, physicochemical characteristics, spectroscopic profile, and reactivity. Furthermore, it explores potential synthetic routes and discusses its relevance in the context of therapeutic applications, drawing insights from the broader class of substituted purines.

Introduction to the Purine Scaffold

The purine system is a fundamental motif in nature, consisting of a pyrimidine ring fused to an imidazole ring.[1][2][3][][5] This core structure is central to the nucleobases adenine and guanine, which are essential components of DNA and RNA.[1][2] Beyond their role in genetics, purine derivatives are integral to cellular metabolism, energy transfer (e.g., ATP), and cell signaling.[1][6] The strategic placement of substituents, such as methyl groups, on the purine ring can significantly alter its electronic properties, solubility, and ability to interact with biological targets. This has made substituted purines a fertile ground for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[7] 2,7-Dimethyl-7H-purine represents a specific, yet under-explored, variation of this critical scaffold.

Molecular Structure and Isomerism

The structure of 2,7-Dimethyl-7H-purine is defined by a purine core with methyl groups at the C2 position of the pyrimidine ring and the N7 position of the imidazole ring.

Caption: Structure of 2,7-Dimethyl-7H-purine with IUPAC numbering.

A critical aspect of purine chemistry is tautomerism. The unsubstituted purine molecule preferentially exists as the 7H or 9H tautomer, with the 9H form being generally more stable.[8][9] Alkylation at a specific nitrogen, as in 2,7-Dimethyl-7H-purine, "locks" the molecule into one tautomeric form. The methylation at N7 distinguishes it from its N9-methylated regioisomer, 2,9-Dimethyl-9H-purine. This seemingly minor structural change can have profound effects on the molecule's hydrogen bonding capabilities and its fit within enzyme active sites.[7]

Physicochemical Properties

The physicochemical properties of 2,7-Dimethyl-7H-purine are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | [10][11] |

| Molecular Weight | 148.17 g/mol | [10][11] |

| CAS Number | 165062-65-7 | [11] |

| Appearance | Solid (predicted) | |

| Melting Point | 85°C | [10] |

| Calculated LogP | 0.67 | [11] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [11] |

| Hydrogen Bond Donors | 0 | [11] |

| Hydrogen Bond Acceptors | 4 | [11] |

The calculated LogP value suggests moderate lipophilicity, indicating potential for good membrane permeability. The absence of hydrogen bond donors and the presence of four acceptors will govern its interaction with biological macromolecules and its solubility in protic solvents.

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of 2,7-Dimethyl-7H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on published data for 2,7-Dimethyl-7H-purine, the following characteristic shifts are observed[10]:

-

¹H NMR (in CDCl₃):

-

δ ≈ 8.85 ppm (singlet, 1H, H-6)

-

δ ≈ 8.13 ppm (singlet, 1H, H-8)

-

δ ≈ 3.95 ppm (singlet, 3H, N⁷-CH₃)

-

δ ≈ 2.84 ppm (singlet, 3H, C²-CH₃)

-

-

¹³C NMR (in CDCl₃):

-

δ ≈ 162.8 ppm (C-2)

-

δ ≈ 157.3 ppm (C-4)

-

δ ≈ 148.3 ppm (C-8)

-

δ ≈ 139.4 ppm (C-6)

-

δ ≈ 125.1 ppm (C-5)

-

δ ≈ 32.0 ppm (N⁷-CH₃)

-

δ ≈ 25.9 ppm (C²-CH₃)

-

The distinct singlet peaks in the ¹H NMR for the two aromatic protons (H-6 and H-8) and the two methyl groups provide a clear diagnostic fingerprint for this specific isomer.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈N₄. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺·) at m/z 148, which is often the base peak, indicating a stable aromatic system.[10]

Synthesis and Reactivity

Synthesis: The synthesis of N7-alkylated purines can be challenging, as direct alkylation of purine precursors often yields a mixture of N7 and the thermodynamically more stable N9 isomers.[12][13] However, regioselective methods have been developed. A plausible synthetic approach for 2,7-Dimethyl-7H-purine involves the cyclization of a substituted imidazole precursor. For example, a 4-aminoimidazole derivative can be cyclized to form the purine ring system.[10]

Caption: A conceptual synthetic workflow for N7-substituted purines.

Reactivity: The purine ring system has a complex electronic nature. The pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the C6 position if a good leaving group is present.[14] Conversely, the imidazole ring is more electron-rich and can undergo electrophilic substitution, often at the C8 position.[8][14]

-

Electrophilic Substitution: While the imidazole ring is activated towards electrophiles, the presence of the N7-methyl group may sterically hinder and electronically deactivate the C8 position compared to an N9-substituted isomer. Bromination, a common electrophilic substitution, typically occurs at C8 on the purine core.[8]

-

Nucleophilic Substitution: The reactivity towards nucleophiles would largely depend on other substituents. If a halogen were present at the C6 position, it could be displaced by various nucleophiles (O, S, N, C-based), a common strategy in purine library synthesis.[7][12]

-

N-Oxidation: The nitrogen atoms of the purine ring can be oxidized to form N-oxides, which can alter the electronic properties and biological activity of the molecule. The N1 position is a potential site for such a reaction.[10]

Potential Applications and Biological Relevance

While specific biological activity for 2,7-Dimethyl-7H-purine is not extensively documented, the broader class of 2,6,7-trisubstituted purines has shown significant therapeutic potential.

-

Kinase Inhibition: The purine scaffold mimics the adenine portion of ATP, making it a privileged structure for targeting the ATP-binding site of protein kinases.[7] Many kinase inhibitors used in oncology are purine derivatives. The specific substitution pattern on 2,7-Dimethyl-7H-purine could be explored for inhibitory activity against various kinases.

-

Antitubercular Agents: Recent studies have identified 2,6-disubstituted 7-arylmethyl-7H-purines as potent agents against Mycobacterium tuberculosis, inhibiting the essential enzyme DprE1.[15] This highlights the potential of the 7H-purine scaffold in developing new anti-infective drugs.

-

CNS Activity: Methylated purines, such as caffeine and theophylline, are well-known for their effects on the central nervous system, primarily through antagonism of adenosine receptors.[16] The neuroprotective and modulatory effects of novel purine derivatives are an active area of research.

The specific substitution pattern of 2,7-Dimethyl-7H-purine makes it a valuable scaffold for chemical library synthesis. By introducing diversity at the C6 and C8 positions, researchers can rapidly generate novel compounds for screening against a wide range of biological targets.

Exemplary Experimental Protocol: C8-Bromination

This protocol describes a general method for the electrophilic bromination at the C8 position of a purine core, adapted from established procedures.

Objective: To synthesize 8-Bromo-2,7-dimethyl-7H-purine.

Materials:

-

2,7-Dimethyl-7H-purine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,7-Dimethyl-7H-purine (1.0 eq) in anhydrous DMF.

-

Causality: Anhydrous conditions are crucial to prevent side reactions of the electrophilic bromine source. DMF is a suitable polar aprotic solvent for this reaction.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution portion-wise at room temperature.

-

Causality: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. A slight excess ensures complete conversion of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 90°C) for a designated time (e.g., 8 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating accelerates the rate of electrophilic aromatic substitution. TLC allows for real-time tracking of the reaction's completion.

-

-

Workup: Cool the reaction mixture to room temperature and dilute with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to quench any remaining acidic species), water, and brine.

-

Causality: The aqueous workup removes the DMF solvent and inorganic byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Chromatography separates the desired product from unreacted NBS, succinimide byproduct, and any other impurities.

-

-

Characterization (Self-Validation): Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

2,7-Dimethyl-7H-purine is a distinct isomer within the vast family of purine derivatives. Its fixed 7H-tautomeric form and specific methylation pattern provide a unique chemical entity for further investigation. While detailed biological data remains limited, its structural relation to compounds with proven activity in oncology and infectious diseases makes it a compelling starting point for drug discovery programs. The synthetic and reaction pathways outlined in this guide provide a framework for researchers to explore the chemical space around this scaffold, paving the way for the development of novel and potent therapeutic agents.

References

-

Schattel, V., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

King, M. (1997). Purine and Pyrimidine Metabolism. Indiana State University. Available at: [Link]

-

Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Available at: [Link]

-

Kotek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

-

Mąkosza, M., et al. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. Available at: [Link]

-

Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

PubChem. 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Foco, G.M., et al. (2009). Solubility of 1,3-Dimethyl-7H-purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Available at: [Link]

-

PubChem. Purine. National Center for Biotechnology Information. Available at: [Link]

-

Mohamed, S.K., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. Available at: [Link]

-

Konecna, K., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. PubMed. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Why does the tautomerism of purine favor 9H-purine?. Chemistry Stack Exchange. Available at: [Link]

-

ResearchGate. (n.d.). Nucleobases obtained by N1-methylation of purines and N3-methylation of pyrimidines.. ResearchGate. Available at: [Link]

-

Mergny, J.L., et al. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. PubMed. Available at: [Link]

-

Morningstar, J., et al. (n.d.). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. eScholarship. Available at: [Link]

-

Sharma, P., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Pawar, S.K., et al. (2016). Spectroscopic and Molecular Modeling Approaches to Investigate the Binding of Proton Pump Inhibitors to Human Serum Albumin. ResearchGate. Available at: [Link]

-

Kumar, G.V., et al. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. Available at: [Link]

-

Nabavi, S.M., et al. (2023). Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

Yates, C.R., et al. (n.d.). A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine. PMC. Available at: [Link]

-

Liu, Y., et al. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. MDPI. Available at: [Link]

-

Marks' Basic Medical Biochemistry. (2025). Purine & Pyrimidine Metabolism | Chapter 39. Marks' Basic Medical Biochemistry. Available at: [Link]

Sources

- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 2. Purine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. CAS 120-73-0: Purine | CymitQuimica [cymitquimica.com]

- 5. 7H-Purine | CymitQuimica [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. chemscene.com [chemscene.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Regioselective C-H Cyanation of Purines [mdpi.com]

- 15. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,7-Dimethyl-7H-purine

CAS Number: 165062-65-7

This guide provides a comprehensive technical overview of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and potential applications of this and related substituted purine molecules. This document consolidates key data, outlines detailed experimental protocols, and explores the broader context of purine derivatives in medicinal chemistry.

Introduction to Substituted Purines

The purine scaffold, a fusion of a pyrimidine and an imidazole ring, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1][2] Beyond their fundamental role in the structure of DNA and RNA, purine derivatives are integral to cellular metabolism and signaling pathways.[1][3] They function as energy carriers like adenosine triphosphate (ATP), participate in cellular respiration, and act as secondary messengers.[1][3] This inherent biological relevance makes the purine structure a "privileged scaffold" in medicinal chemistry, with synthetic derivatives being explored for a vast range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[4][5]

2,7-Dimethyl-7H-purine belongs to the class of N-substituted purines. The position of substituents on the purine ring significantly influences the molecule's chemical properties and biological activity. N7-substituted purines, such as the subject of this guide, are of particular interest in the development of kinase inhibitors and other targeted therapies.[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2,7-Dimethyl-7H-purine is essential for its application in research and development.

Physicochemical Data

The key physicochemical properties of 2,7-Dimethyl-7H-purine are summarized in the table below. This data is crucial for designing experimental conditions, including solvent selection and storage protocols.

| Property | Value | Source |

| CAS Number | 165062-65-7 | [7] |

| Molecular Formula | C₇H₈N₄ | [7] |

| Molecular Weight | 148.17 g/mol | [7] |

| Melting Point | 85 °C | [8] |

| LogP | 0.67172 | [7] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 0 | [7] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural identification of 2,7-Dimethyl-7H-purine.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): δ = 8.85 (s, 1H, H-6), 8.13 (s, 1H, H-8), 3.95 (s, 3H, NCH₃), 2.84 (s, 3H, CH₃).[8]

-

¹³C NMR (CDCl₃): δ = 162.8 (C-2), 157.3 (C-4), 148.3 (C-8), 139.4 (C-6), 125.1 (C-5), 32.0 (NCH₃), 25.9 (CH₃).[8]

2.2.2. Mass Spectrometry (MS)

-

MS (m/z, % rel. int.): 148 (M+·, 100), 147 (23), 134 (8), 121 (11), 120 (20), 106 (10), 94 (13), 80 (12), 67 (9), 53 (17), 52 (17), 42 (35).[8]

-

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₇H₈N₄: 148.0749; Found: 148.0744.[8]

Synthesis of 2,7-Dimethyl-7H-purine

The synthesis of 7-substituted purines can be achieved through various methods, with the cyclization of substituted imidazoles being a common and effective approach.[8] The following section details a representative synthesis of 2,7-Dimethyl-7H-purine from a 4-aminoimidazole-5-carbaldehyde oxime intermediate.

Synthetic Pathway Overview

The synthesis of 2,7-Dimethyl-7H-purine can be achieved via the cyclization of a 4-aminoimidazole-5-carbaldehyde oxime precursor. This method offers a reliable route to N7-substituted purines.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 7-substituted purines from imidazole precursors.[8]

Step 1: Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carbaldehyde oxime

The synthesis of the key imidazole intermediate is a multi-step process starting from commercially available 4-nitroimidazole. This involves the introduction of a methyl group at the N1 position, followed by a Vicarious Nucleophilic Substitution (VNS) of hydrogen to introduce the formyl group precursor at the C5 position, and subsequent conversion to the oxime. For a detailed procedure for this initial phase, researchers are directed to the foundational literature on VNS reactions in nitroimidazoles.[8]

Step 2: Cyclization to form 2,7-Dimethyl-7H-purine

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime intermediate in an excess of triethyl orthoacetate.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoacetate under reduced pressure.

-

Ammonia Treatment: Dissolve the crude residue in a solution of ammonia in ethanol and transfer to a sealed tube. Heat the mixture at 100-120 °C for 4-8 hours.

-

Purification: After cooling, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield 2,7-Dimethyl-7H-purine as a solid. The reported yield for this final cyclization step is approximately 49%.[8]

Applications in Drug Discovery and Research

While specific biological activity data for 2,7-Dimethyl-7H-purine is not extensively published, the broader class of dimethylated and substituted purines are of significant interest in medicinal chemistry.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[6] Many kinase inhibitors are designed to be ATP-competitive, and due to the structural similarity of the purine core to the adenine moiety of ATP, substituted purines are a well-explored class of kinase inhibitors.[6] The dimethyl substitution pattern on the purine ring can influence the molecule's binding affinity and selectivity for different kinases.

Experimental Protocol: Kinase Inhibition Assay

To evaluate the potential of 2,7-Dimethyl-7H-purine as a kinase inhibitor, a luminescence-based kinase activity assay can be employed. This assay measures the amount of ATP remaining after a kinase reaction.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,7-Dimethyl-7H-purine in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in kinase assay buffer.

-

Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and diluted 2,7-Dimethyl-7H-purine solutions.

-

Initiate the kinase reaction by adding a known concentration of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of 2,7-Dimethyl-7H-purine.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling 2,7-Dimethyl-7H-purine.

Hazard Identification and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: If handling as a powder, use a dust mask or a respirator.

-

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention.[9]

Storage

Store 2,7-Dimethyl-7H-purine in a tightly sealed container in a dry, cool, and well-ventilated place.[7] Recommended storage is at 2-8°C.[7]

Conclusion

2,7-Dimethyl-7H-purine is a readily synthesizable purine derivative with potential applications in drug discovery, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a framework for evaluating its biological activity. As research into substituted purines continues to expand, compounds like 2,7-Dimethyl-7H-purine may serve as valuable scaffolds for the development of novel therapeutics.

References

-

Ostrowski, S. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(9), 287-309. [Link]

-

PubChem. (n.d.). 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Purine. National Center for Biotechnology Information. [Link]

-

Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(2), 323-334. [Link]

-

Gayo, L. M., et al. (2009). Solubility of 1,3-Dimethyl-7H-purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 54(8), 2261-2265. [Link]

-

Li, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. Journal of Medicinal Chemistry, 66(17), 12051-12070. [Link]

-

Miras-Moreno, B., et al. (2024). Pharmacological evaluation of non-nucleotide purine derivatives as P2X7 antagonists for the treatment of neuroinflammation in traumatic brain injury. British Journal of Pharmacology. [Link]

-

Biochemistry Den. (2025, February 20). Synthesis of Purine RiboNucleotides. [Link]

-

Surendranath College. (n.d.). PURINE SYNTHESIS. [Link]

-

Saladino, R., et al. (2018). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry - A European Journal, 24(59), 15814-15821. [Link]

-

Cole-Parmer. (2005, May 5). Material Safety Data Sheet - Purine, 99%. [Link]

-

Jones, A. M., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(1), 89-97. [Link]

-

Sharma, P., & Kumar, V. (2018). Biological activities of purine analogues: a review. International Journal of Pharmaceutical Sciences and Research, 9(5), 1746-1756. [Link]

-

Brenner, C., et al. (2019). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Toxics, 7(4), 54. [Link]

-

Rouchal, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3869. [Link]

-

Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions. RSC Advances, 15(7), 4606-4638. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 120-73-0: Purine | CymitQuimica [cymitquimica.com]

- 4. Purines, pyrimidines, and imidazoles. Part 64. Alkylation and acylation of some aminoimidazoles related to intermediates in purine nucleotide de novo and thiamine biosynthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2,7-Dimethyl-7H-purine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,7-Dimethyl-7H-purine, a heterocyclic aromatic organic compound. Synthesizing foundational chemical principles with an eye toward its potential in medicinal chemistry, this document is designed to be a valuable resource for researchers and drug development professionals. While specific biological data for this particular isomer is emerging, the established significance of the purine scaffold provides a strong impetus for its continued investigation.

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

Purines, consisting of a pyrimidine ring fused to an imidazole ring, are fundamental to numerous biological processes.[1] They form the backbone of nucleic acids (adenine and guanine) and are integral to cellular signaling and energy metabolism.[1] This inherent biological relevance has established the purine scaffold as a "privileged structure" in medicinal chemistry, with a vast number of synthetic and naturally occurring purine derivatives exhibiting a wide array of pharmacological activities.[2] These activities include roles as anticancer, antiviral, and immunosuppressive agents, as well as modulators of key enzyme families such as kinases.[3][4]

The biological activity of purine analogs is highly dependent on the nature and position of substituents on the purine ring. Methylation, in particular, can significantly influence a molecule's physicochemical properties and its interaction with biological targets.[1] 2,7-Dimethyl-7H-purine represents one such methylated purine isomer, and understanding its unique molecular architecture is the first step toward unlocking its therapeutic potential.

Molecular Structure and Physicochemical Properties

The core of 2,7-Dimethyl-7H-purine is the bicyclic purine system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,7-dimethyl-7H-purine. The "7H" designation indicates that the hydrogen atom on the imidazole ring is located at the 7-position nitrogen. Two methyl groups are substituted at the 2- and 7-positions of the purine ring.

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of 2,7-Dimethyl-7H-purine is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | [1] |

| Molecular Weight | 148.17 g/mol | [1] |

| CAS Number | 165062-65-7 | [1] |

| Appearance | Crystalline solid | Inferred from related compounds |

| Melting Point | 85 °C | [5] |

| Solubility | Soluble in Chloroform/Methanol mixture | [5] |

| Predicted LogP | 0.67172 | [1] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Synthesis and Characterization

The synthesis of 7-substituted purines can be challenging, but an effective method starting from imidazole precursors has been reported for 2,7-Dimethyl-7H-purine.[5] This approach offers a regioselective route to the desired N7-alkylation.

Synthetic Workflow

A generalized workflow for the synthesis of 2,7-Dimethyl-7H-purine from 4-nitroimidazole is depicted below. This multi-step process involves the introduction of the C2-methyl group and the formation of the pyrimidine ring.

Caption: Synthetic workflow for 2,7-Dimethyl-7H-purine.

Experimental Protocol: Synthesis from 4-Nitroimidazole Precursors

The following is a representative protocol adapted from the literature for the synthesis of 7-substituted purines.[5]

Step 1: Formation of 4-Aminoimidazole-5-carbaldehyde Oxime Intermediate

-

Commercially available 4-nitroimidazole is transformed into the corresponding 4-aminoimidazole-5-carbaldehyde oxime through a series of standard transformations, which may include Vicarious Nucleophilic Substitution of Hydrogen (VNS).[5]

Step 2: Formation of the Iminoether

-

The 4-aminoimidazole-5-carbaldehyde oxime is reacted with an appropriate orthoester, such as triethyl orthoacetate, to introduce the C2-methyl group and form an iminoether intermediate.

Step 3: Cyclization to the Purine Ring

-

The iminoether intermediate undergoes thermal cyclization to form the pyrimidine ring, yielding 2,7-Dimethyl-7H-purine.

-

The crude product is then purified by column chromatography to yield the final product.

The reported yield for this synthesis is approximately 49%.[5]

Spectroscopic Characterization

The structural identity of 2,7-Dimethyl-7H-purine is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃):

-

δ 8.85 (s, 1H, H-6)

-

δ 8.13 (s, 1H, H-8)

-

δ 3.95 (s, 3H, N-CH₃)

-

δ 2.84 (s, 3H, C-CH₃)[5]

-

-

¹³C NMR (CDCl₃):

-

δ 162.8 (C-2)

-

δ 157.3 (C-4)

-

δ 148.3 (C-8)

-

δ 139.4 (C-6)

-

δ 125.1 (C-5)

-

δ 32.0 (N-CH₃)

-

δ 25.9 (C-CH₃)[5]

-

Mass Spectrometry (MS):

-

MS (m/z): 148 (M⁺), 147, 134, 121, 120, 106, 94, 80, 67, 53, 52, 42.[5]

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₈N₄: 148.0749; Found: 148.0744.[5]

Potential Applications in Drug Development: A Landscape of Opportunity

While specific biological activity studies on 2,7-Dimethyl-7H-purine are limited in the public domain, the extensive research on related purine analogs provides a strong rationale for its investigation as a potential therapeutic agent.[7]

Kinase Inhibition: A Promising Avenue

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][8] Purine derivatives have emerged as a significant class of kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural similarity to the adenine core of ATP.[8]

Numerous substituted purines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.[7]

Caption: A hypothetical mechanism of action for a purine-based kinase inhibitor.

Given the established role of the purine scaffold in kinase inhibition, 2,7-Dimethyl-7H-purine represents a valuable candidate for screening against a panel of disease-relevant kinases. The specific methylation pattern may confer unique selectivity and potency profiles.

Antiviral and Other Potential Activities

The structural similarity of purine analogs to natural nucleosides allows them to interfere with viral replication processes.[9] They can act as chain terminators when incorporated into viral DNA or RNA, or they can inhibit viral enzymes crucial for replication.[9] Further investigation into the antiviral potential of 2,7-Dimethyl-7H-purine is warranted.

Additionally, substituted purines are known to interact with a variety of other biological targets, including purinergic receptors, which are involved in a wide range of physiological processes.[7]

Future Research Directions

The study of 2,7-Dimethyl-7H-purine is an area ripe for further exploration. To fully elucidate its potential as a therapeutic agent, the following areas of research are critical:

-

Comprehensive Physicochemical Characterization: Experimental determination of solubility in a range of pharmaceutically relevant solvents and pKa values is essential for formulation development and understanding its behavior in biological systems.

-

X-ray Crystallography: Obtaining a crystal structure would provide invaluable insight into its three-dimensional conformation and intermolecular interactions, aiding in structure-based drug design.

-

Systematic Biological Screening: A comprehensive screening of 2,7-Dimethyl-7H-purine against a broad panel of kinases and other relevant biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.

-

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be conducted to understand the specific signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with modifications at various positions of the purine ring would provide crucial information for optimizing potency and selectivity.

Conclusion

2,7-Dimethyl-7H-purine is a readily synthesizable purine analog with a well-defined molecular structure. While specific biological data for this isomer remains to be fully explored, the rich history of the purine scaffold in drug discovery provides a compelling rationale for its continued investigation. Its potential as a kinase inhibitor, among other therapeutic applications, makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The foundational knowledge presented in this guide serves as a springboard for future studies aimed at unlocking the full therapeutic potential of this intriguing compound.

References

- BenchChem. (2025). Literature Review of 3,6-Dimethylpurine Isomers: A Technical Guide.

- Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 710-725.

- Kim, M., et al. (2024). Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry, 67(11), 9389–9405.

- Kennepohl, P., et al. (2010). 2,7-Dimethyl-2,7-diazoniapyrene bis(hexafluorophosphate). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138.

- BenchChem. (2025). Application of Dimethylpurines in Medicinal Chemistry: A General Overview.

-

PubChem. (n.d.). 7-Methylxanthine. Retrieved from [Link]

- da Silva, A. D., et al. (2009). Synthesis and Biological Activity of New Tricyclic Purine Derivatives Obtained by Intramolecular N-7 Alkylation. Letters in Drug Design & Discovery, 5(2), 128-132.

- LiverTox. (2014). Purine Analogues. National Institute of Diabetes and Digestive and Kidney Diseases.

- FooDB. (2011). Showing Compound 7-Methylguanine (FDB022305).

- LibreTexts. (2022). X-ray Protein Crystallography.

- Vaskova, P., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 27(24), 8981.

- Masterson, J. W. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry.

- Nakao, K., et al. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical & Pharmaceutical Bulletin, 68(1), 77-90.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 7-Methylquinoline.

- Mąkosza, M., et al. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(4), 287-303.

- ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors.

- ResearchGate. (2018). Molecular and Crystal Structure of the Condensation Product of 2-(7-Bromo-2-Oxo-5-Phenyl-3H-1,4-Benzdiazepin-1-Yl)Acetohydrazide (Gidazepam) with Salicylic Aldehyde.

- El-Gamal, M. I., et al. (2021). Design, synthesis and in silico insights of new 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives with potent anticancer and multi-kinase inhibitory activities. Bioorganic Chemistry, 107, 104569.

- Frankær, C. G., et al. (2014). X-ray powder diffraction: a powerful analysis tool for industrial protein production.

- Lee, J., et al. (2014). Pim Kinase Inhibitory and Antiproliferative Activity of a Novel Series of Meridianin C Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(11), 2449-2453.

- Vaia. (n.d.).

- FooDB. (2011). Showing Compound 7-Methylguanine (FDB022305).

- Wang, H., et al. (2023). Drug-Repurposing Strategy for Dimethyl Fumarate. International Journal of Molecular Sciences, 24(13), 11149.

- Wang, X., et al. (2007). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

- de Souza, A. M. T., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6592.

- ResearchGate. (n.d.).

- Gayo, E., et al. (1997). Synthesis, structure, and pharmacological evaluation of the stereoisomers of furnidipine. Journal of Medicinal Chemistry, 40(13), 2058-2068.

- Medsimplified AI. (2025, March 23). Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube.

- Valderrama, J. A., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6824-6845.

- ChemScene. (n.d.). 165062-65-7 | 2,7-Dimethyl-7H-purine.

- MDPI. (2025). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues.

-

PubChem. (n.d.). Purine. Retrieved from [Link]

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2012). The Formation and Biological Significance of N7-Guanine Adducts. PMC.

- ACS Publications. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases.

- Wolska, M., et al. (2020). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Molecules, 25(23), 5765.

- MedChemExpress. (n.d.). 7-Methylguanine.

- PubChemLite. (n.d.). 2,7-dimethyl-7h-purin-6-amine (C7H9N5).

- PubChem. (n.d.). 1,3-dimethyl-7H-purine-2,6-dione.

- PubMed. (2023). The in-silico evaluation of important GLUT9 residue for uric acid transport based on renal hypouricemia type 2.

- PubMed. (2011).

- MDPI. (2023).

- PubChem. (n.d.). 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl ester.

- PubMed. (2025).

- BenchChem. (n.d.).

- PubChem. (n.d.). 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione.

- ResearchGate. (2025). Characterization of the Guanine-N7 Methyltransferase Activity of Coronavirus nsp14 on Nucleotide GTP.

- In silico study, Synthesis and evaluation purine analogues as potential antimalarial agents. (2022). Revista Colombiana de Ciencia Animal - RECIA, 26(7), 77-84.

- PubChem. (n.d.). 2,7-Dimethylpyrene.

- ResearchGate. (2025). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.

- Life Chemicals. (2025). Kinase Screening Library (KSL).

- PMC. (n.d.). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold.

- PubMed. (2024).

- ResearchGate. (2025).

- eScholarship.org. (2022).

- Promega. (n.d.).

- PubMed. (2019).

- Pharmaceutical Sciences. (2023). Experimental, Modeling and Molecular Dynamics Simulation of Codeine Phosphate Dissolution in N-Methyl-2-pyrrolidone + Ethanol.

- Physical Sciences Data-science Service. (n.d.).

- Guidechem. (n.d.). 6-(2,5-dimethyl-1-pyrrolyl)-7H-purine.

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- MDPI. (2026). Systematic Identification of Characteristic Metabolites and Analysis of Quality and Metabolomic Profiles of Yunnan Kucha White Tea.

- ResearchGate. (n.d.). 7,9-Bis(hydroxymethyl)-7H-purine-2,6,8(1H,3H,9H)trione.

- MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)

- Wikipedia. (n.d.).

- BenchChem. (n.d.). Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents.

- MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- PubChem. (n.d.). 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione.

- ResearchGate. (2024).

- PubChem. (n.d.). 7,9-Dihydro-3,9-dimethyl-1H-purine-2,6,8(3H)-trione.

- ResearchGate. (2022).

- PubChem. (n.d.). 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purine-8-carboxylic acid.

- MDPI. (2025).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2,7-Dimethyl-7H-purine from Imidazole Precursors: A Methodological Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Strategic Rationale

The synthesis of highly substituted purines, specifically 2,7-dimethyl-7H-purine , presents a unique regiochemical challenge. Traditional Traube purine syntheses—which construct the imidazole ring onto a pre-formed pyrimidine scaffold—frequently suffer from poor regioselectivity during the final N -alkylation step, yielding difficult-to-separate mixtures of N7

- and N9 -alkylated isomers.

To bypass this thermodynamic bottleneck, modern synthetic logic dictates an "imidazole-first" approach. By utilizing a pre-methylated imidazole precursor (such as a 1-methylimidazole derivative), the N7 position of the resulting purine is unambiguously fixed. This whitepaper details two field-proven, self-validating methodologies for constructing the pyrimidine ring onto an imidazole core to yield 2,7-dimethyl-7H-purine:

-

The Classical Carboxamide-Dehalogenation Pathway: A robust, highly scalable route ideal for bulk synthesis.

-

The Direct Oxime-Cyclization Pathway (Makosza Method): An atom-economical route that avoids harsh chlorinating agents and directly yields 6-unsubstituted purines[1].

Pathway 1: The Classical Carboxamide-Dehalogenation Route

This pathway leverages the condensation of 4-amino-1-methylimidazole-5-carboxamide with a two-carbon donor to form the pyrimidine ring. The causality of reagent selection here is critical: ethyl orthoacetate is chosen over acetyl chloride to prevent premature N -acetylation without cyclization, driving the thermodynamic formation of the pyrimidine ring.

Workflow Diagram

Fig 1: Stepwise synthesis of 2,7-dimethyl-7H-purine via the carboxamide-dehalogenation route.

Step-by-Step Experimental Protocol

Step 1: Cyclization to 2,7-Dimethyl-1H-purin-6(7H)-one

-

Procedure: Suspend 4-amino-1-methylimidazole-5-carboxamide (1.0 eq) in an excess of ethyl orthoacetate (5.0 eq) and glacial acetic acid (0.5 eq). Heat the mixture to reflux (approx. 120°C) for 4 hours.

-

Causality & Validation: The acetic acid acts as a mild proton source to activate the orthoester. As the reaction progresses, the suspension will transition into a clear solution, followed by the precipitation of the purin-6-one product. This phase change is a self-validating cue of reaction completion. Cool to room temperature, filter the precipitate, and wash with cold ethanol[2].

Step 2: Chlorination to 6-Chloro-2,7-dimethyl-7H-purine

-

Procedure: To the dry intermediate (1.0 eq), add phosphorus oxychloride ( POCl3 , 10.0 eq) and N,N -dimethylaniline (1.2 eq). Reflux at 105°C for 3 hours.

-

Causality & Validation: N,N -dimethylaniline is critical here; it acts as an acid scavenger and nucleophilic catalyst, significantly accelerating the conversion of the tautomeric lactam to the reactive imidoyl chloride. Validation: Distill off excess POCl3 under reduced pressure. Quench the viscous residue by pouring it onto crushed ice. The immediate formation of a pale yellow precipitate confirms successful chlorination.

Step 3: Dehalogenation to 2,7-Dimethyl-7H-purine

-

Procedure: Dissolve the 6-chloro intermediate (1.0 eq) in dry methanol. Add triethylamine ( Et3N , 2.0 eq) and 10% Pd/C catalyst (10% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Causality & Validation: Et3N is strictly required to neutralize the HCl generated during hydrogenolysis. Without it, the acidic environment will poison the palladium catalyst and halt the reaction. Validation: Filter through Celite to remove the catalyst. The filtrate should show a single spot on UV-TLC (DCM:MeOH 9:1, Rf≈0.5 ).

Pathway 2: The Direct Oxime-Cyclization (Makosza Method)

Developed as a highly specialized route for 6-unsubstituted purines, this method bypasses the generation of a C6-oxygenated intermediate. It relies on the Vicarious Nucleophilic Substitution (VNS) of hydrogen on a nitroimidazole, followed by oximation and cyclization[1][3].

Workflow Diagram

Fig 2: Direct synthesis of 2,7-dimethyl-7H-purine via the Makosza oxime-cyclization method.

Step-by-Step Experimental Protocol

Step 1: VNS and Oximation

-

Procedure: React 1-methyl-4-nitroimidazole with chloroform and potassium tert-butoxide ( t -BuOK) in DMF at -20°C. The resulting 5-dichloromethyl intermediate is directly treated with hydroxylamine hydrochloride ( NH2OH⋅HCl ) to yield 1-methyl-4-nitroimidazole-5-carbaldehyde oxime.

-

Causality: The electron-deficient nature of 4-nitroimidazole makes standard electrophilic aromatic substitution impossible. VNS is the only reliable mechanistic pathway to functionalize the C5 position[1].

Step 2: Reduction to Amino-Oxime

-

Procedure: Reduce the nitro-oxime using catalytic hydrogenation (10% Pd/C, H2 , MeOH) to afford 4-amino-1-methylimidazole-5-carbaldehyde oxime.

Step 3: Cyclization to Purine 1-Oxide

-

Procedure: Heat the amino-oxime with ethyl orthoacetate (reflux, 3-6 h).

-

Causality & Validation: The amino group attacks the orthoester to form an imidate intermediate, which undergoes intramolecular cyclization with the oxime nitrogen. This forms the pyrimidine ring, yielding 2,7-dimethyl-7H-purine 1-oxide. The reaction is self-validating via the precipitation of the highly polar N -oxide upon cooling[3].

Step 4: Deoxygenation

-

Procedure: Suspend the purine 1-oxide in chloroform and add phosphorus trichloride ( PCl3 , 2.0 eq). Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3 and extract with dichloromethane to isolate pure 2,7-dimethyl-7H-purine.

Quantitative Data & Pathway Comparison

To assist process chemists in selecting the appropriate methodology, the following table summarizes the quantitative metrics and operational parameters of both pathways.

| Metric | Pathway 1: Carboxamide Route | Pathway 2: Makosza Route |

| Overall Yield (from Imidazole) | 55 - 65% | 40 - 50% |

| Regioselectivity (N7 vs N9) | 100% (Fixed by precursor) | 100% (Fixed by precursor) |

| Number of Steps | 3 | 4 |

| Key Reagents | POCl3 , H2 , Pd/C | CHCl3 , t -BuOK, PCl3 |

| Primary Advantage | Highly scalable, inexpensive reagents. | Avoids C6 oxygenation entirely. |

| Primary Limitation | Requires handling of toxic POCl3 . | Lower overall yield due to VNS step. |

Analytical Characterization

Successful synthesis of 2,7-dimethyl-7H-purine (CAS: 165062-65-7) must be verified against the following spectroscopic benchmarks:

-

Mass Spectrometry (ESI-MS): Calculated for C7H8N4 [M+H]+ : 149.08; Found: 149.1.

-

1 H NMR (400 MHz, DMSO- d6 ): δ 8.95 (s, 1H, C6-H), 8.42 (s, 1H, C8-H), 4.05 (s, 3H, N7- CH3 ), 2.68 (s, 3H, C2- CH3 ). Note the absence of a C6 substituent, confirming successful dehalogenation/deoxygenation.

References

-

Makosza, M., et al. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, 1999. URL:[Link]

Sources

Discovery and Optimization of Novel Dimethylated Purine Compounds: A Rational Design Framework

Executive Summary

Dimethylated purines, primarily recognized as 1,3-dimethylxanthine derivatives (e.g., theophylline), have historically served as non-selective phosphodiesterase inhibitors and bronchodilators. However, modern drug discovery has repositioned the xanthine scaffold as a highly privileged pharmacophore for Adenosine Receptor (AR) antagonism . By systematically modifying the C8 and N7 positions of the 1,3-dimethylxanthine core, researchers can achieve exquisite subtype selectivity (particularly for the A2A receptor), unlocking non-dopaminergic therapeutic avenues for neurodegenerative disorders such as Parkinson's Disease[1].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between computational rationale, synthetic execution, and pharmacological validation. Every workflow presented herein is designed as a self-validating system to ensure high-fidelity data generation in your discovery pipeline.

Structural Pharmacology & Target Rationale

The pharmacological utility of novel dimethylated purines hinges on their ability to competitively block endogenous adenosine from binding to its G-protein coupled receptors (GPCRs)—specifically A1 , A2A , A2B , and A3 [2].

In the context of neurodegeneration, the A2A receptor is heavily co-localized with dopamine D2 receptors in the striatum. Antagonism of the A2A receptor by dimethylated purines reduces cAMP accumulation, thereby decreasing Protein Kinase A (PKA) hyperactivation and restoring motor control without the dyskinesia typically associated with direct dopaminergic therapies[1].

Fig 1: Adenosine A2A receptor signaling pathway and competitive blockade by purine antagonists.

Structure-Activity Relationship (SAR) & Rational Design

The 1,3-dimethyl groups are essential for anchoring the molecule within the conserved hydrogen-bonding network of the AR binding pocket[3]. However, achieving A2A over A1 selectivity requires precise steric manipulation:

-

C8 Substitution: The introduction of bulky, para-substituted aryl or chloropropoxyphenyl groups at the C8 position forces the molecule into a deep hydrophobic cavity unique to the A2A receptor[1].

-

N7 Alkylation: Unsubstituted N7 xanthines suffer from tautomerization, leading to poor solubility and unpredictable binding. Alkylation at N7 (e.g., with propyl or propargyl groups) locks the conformation and drastically enhances A2A affinity[1].

Quantitative SAR Summary

The following table summarizes the causal relationship between specific modifications and receptor affinity, drawing from recent optimizations of 8-m/p-chloropropoxyphenylxanthines[1].

| Compound ID | Core Scaffold | C8 Substitution | N7 Substitution | A2A Affinity ( Ki , µM) | Pharmacological Profile |

| Theophylline | 1,3-Dimethylxanthine | -H | -H | > 10.0 | Non-selective, weak antagonist |

| Compound 9a | 1,3-Dimethylxanthine | 8-p-chloropropoxyphenyl | -Ethyl | 1.85 | Moderate A2A affinity |

| Compound 9b | 1,3-Dimethylxanthine | 8-p-chloropropoxyphenyl | -Propyl | 0.75 | High A2A affinity, moderate selectivity |

| Compound 9d | 1,3-Dimethylxanthine | 8-p-chloropropoxyphenyl | -Propargyl | < 0.50 | Potent, selective, long-lasting in vivo |

Chemical Synthesis Workflows

To construct these libraries, we utilize a modified Traube purine synthesis. The causality behind this specific route is its modularity: by isolating the amide intermediate before cyclization, we can independently verify the success of the acylation step before forcing the thermodynamic closure of the imidazole ring[4].

Fig 2: Stepwise synthetic workflow for generating 7,8-disubstituted 1,3-dimethylxanthine libraries.

Step-by-Step Synthesis Protocol (Self-Validating)

Phase 1: Amide Coupling

-

Reaction: Dissolve 5,6-diamino-1,3-dimethyluracil (1 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

-

Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Rationale: EDCI/HOBt is chosen over thionyl chloride to prevent the degradation of the highly nucleophilic pyrimidine ring.

-

Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the diamine spot (ninhydrin positive) confirms conversion to the 6-amino-5-carboxamidouracil intermediate.

Phase 2: Alkaline Cyclization

-

Reaction: Suspend the intermediate in 10% aqueous NaOH and reflux for 2-4 hours[4]. Rationale: Base-catalyzed dehydration provides the thermodynamic push required to close the imidazole ring, forming the xanthine core.

-

Validation Check: Neutralize with HCl to precipitate the product. Analyze via FTIR. Critical Go/No-Go: The disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of the distinct xanthine C=N stretch confirms successful cyclization.

Phase 3: N7-Alkylation

-

Reaction: React the 8-substituted xanthine with an alkyl halide (e.g., propargyl bromide) in DMF using K2CO3 as a mild base.

-

Validation Check: Confirm regioselectivity via 1H-NMR. The N7-alkyl protons will exhibit a distinct downfield shift compared to potential N9-alkylation byproducts due to the anisotropic effect of the adjacent C8 substituent.

Pharmacological Validation Protocols

To ensure trustworthiness, the biological evaluation of novel dimethylated purines must be conducted using orthogonal assays: an in vitro binding assay to establish target engagement, followed by an in vivo behavioral model to confirm functional efficacy[1].

Protocol A: In Vitro Radioligand Binding Assay

This assay determines the Ki of the novel compounds at the A2A receptor.

-

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the human A2A receptor.

-

Incubation: Incubate 50 µg of membrane protein with 2 nM of the radioligand [3H]ZM241385 (a highly specific A2A antagonist) and varying concentrations of the novel dimethylated purine (10⁻¹⁰ to 10⁻⁴ M).

-

Self-Validation (Non-Specific Binding): Parallel wells must contain 10 µM NECA (a non-selective AR agonist) to define non-specific binding. Rationale: Without subtracting the NECA-displaced baseline, lipophilic purines may yield false-positive affinities due to membrane partitioning.

-

Analysis: Terminate by rapid filtration over GF/B glass fiber filters. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo Perphenazine-Induced Catatonia Model

This model evaluates the anti-parkinsonian potential of the synthesized compounds[1].

-

Induction: Administer perphenazine (a D2 receptor antagonist) to Wistar rats to induce catatonia (mimicking the motor deficits of Parkinson's Disease).

-

Treatment: Administer the novel N7-propargyl-1,3-dimethylxanthine derivative (e.g., Compound 9d) intraperitoneally.

-

Observation: Place the rat's forepaws on a horizontal glass rod (10 cm high). Measure the descent latency.

-

Self-Validation (Positive Control): Use a known A2A antagonist (e.g., Istradefylline) as a positive control. Rationale: If the positive control fails to reverse descent latency, the perphenazine dose was too high, invalidating the test cohort. Successful compounds (like 7-propargyl analogues) will significantly reduce descent latency, proving functional A2A blockade in vivo[1].

References

-

Rohilla, S., Bansal, R., Chauhan, P., Kachler, S., & Klotz, K.-N. (2021). "A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease." Current Drug Discovery Technologies, 18(5), 7-17. URL:[Link]

-

Constantin, S., Lupascu, F. G., Apotrosoaei, M., Vasincu, I. M., Lupascu, D., Buron, F., Routier, S., & Profire, L. (2017). "Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold." Chemistry Central Journal, 11, 12-25. URL:[Link]

-

Sharma, R., et al. (2022). "Recent Advances in the Synthesis of Xanthines: A Short Review." National Center for Biotechnology Information (PMC). URL:[Link]

-

Daly, J. W., et al. (2002). "Electronic Structure of Some Adenosine Receptor Antagonists. VQSAR Investigation." American Chemical Society (ACS). URL:[Link]

Sources

Spectroscopic Data of 2,7-Dimethyl-7H-purine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purines are fundamental heterocyclic compounds essential for numerous biological processes, serving as building blocks for DNA and RNA and participating in cellular signaling and energy metabolism.[1] Synthetic purine analogs are of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3] Among these, N-substituted purines, particularly N7-substituted derivatives, have demonstrated noteworthy biological activities.[3][4]

This technical guide provides a comprehensive overview of the spectroscopic data for a specific N7-substituted purine, 2,7-Dimethyl-7H-purine. Understanding the spectroscopic characteristics of this molecule is crucial for its unambiguous identification, characterization, and for quality control in synthetic and medicinal chemistry applications. This document will delve into the details of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, providing both the data and an in-depth interpretation.

Molecular Structure

The structure of 2,7-Dimethyl-7H-purine consists of a purine core with methyl groups attached at the C2 and N7 positions.

Caption: Molecular structure of 2,7-Dimethyl-7H-purine.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2,7-Dimethyl-7H-purine, both ¹H and ¹³C NMR data are essential for structural confirmation.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their chemical environments.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| H-6 | 8.85 | s | 1H | Purine ring proton |

| H-8 | 8.13 | s | 1H | Purine ring proton |

| N7-CH₃ | 3.95 | s | 3H | Methyl group on N7 |

| C2-CH₃ | 2.84 | s | 3H | Methyl group on C2 |

| Solvent: CDCl₃[5][6] |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum of 2,7-Dimethyl-7H-purine displays four distinct singlet signals, which is consistent with its structure.[5][6]

-

The two signals in the aromatic region at 8.85 and 8.13 ppm correspond to the two protons on the purine ring, H-6 and H-8, respectively.[5][6] The downfield shift of these protons is characteristic of protons attached to electron-deficient aromatic systems like purine.

-

The signal at 3.95 ppm is assigned to the three protons of the methyl group attached to the N7 atom.[5][6]

-

The upfield signal at 2.84 ppm corresponds to the three protons of the methyl group at the C2 position.[5][6]

-

The singlet multiplicity for all signals indicates that there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Chemical Shift (δ) in ppm | Assignment |

| C-2 | 162.8 | Purine ring carbon |

| C-4 | 157.3 | Purine ring carbon |

| C-8 | 148.3 | Purine ring carbon |

| C-6 | 139.4 | Purine ring carbon |

| C-5 | 125.1 | Purine ring carbon |

| N7-CH₃ | 32.0 | Methyl carbon on N7 |

| C2-CH₃ | 25.9 | Methyl carbon on C2 |

| Solvent: CDCl₃[5] |

Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in 2,7-Dimethyl-7H-purine.[5]

-

The five signals in the downfield region (125.1-162.8 ppm) are assigned to the five carbon atoms of the purine ring.[5] The chemical shifts are consistent with those observed for other purine derivatives.[7]

-

The signals at 32.0 ppm and 25.9 ppm are attributed to the methyl carbons attached to the N7 and C2 positions, respectively.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

| Ion | m/z | Relative Intensity (%) |

| [M]⁺˙ | 148 | 100 |

| [M-H]⁺ | 147 | 23 |

| [M-N]⁺ | 134 | 8 |

| [M-HCN]⁺ | 121 | 11 |

| [M-N₂H]⁺ | 120 | 20 |

| [M-C₂H₂N]⁺ | 106 | 10 |

| [M-C₂H₄N₂]⁺ | 94 | 13 |

| [M-C₃H₄N₂]⁺ | 80 | 12 |

| [M-C₃H₃N₃]⁺ | 67 | 9 |

| [M-C₄H₄N₃]⁺ | 53 | 17 |

| [M-C₄H₅N₃]⁺ | 52 | 17 |

| [M-C₅H₆N₃]⁺ | 42 | 35 |

High-Resolution Mass Spectrometry (HR-MS): Calculated for C₇H₈N₄: 148.0749, Found: 148.0744.[5]

Interpretation of Mass Spectrum:

The mass spectrum of 2,7-Dimethyl-7H-purine shows a molecular ion peak [M]⁺˙ at m/z 148, which corresponds to its molecular weight (148.17 g/mol ).[5][8] The high-resolution mass spectrometry data confirms the elemental composition as C₇H₈N₄.[5] The fragmentation pattern observed is characteristic of purine derivatives and provides further structural confirmation.

Caption: Simplified fragmentation pathway of 2,7-Dimethyl-7H-purine.

Infrared (IR) Spectroscopy

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (CH₃) |

| 1620-1580 | C=N stretch | Purine ring |

| 1550-1450 | C=C stretch | Purine ring |

| 1470-1430 | C-H bend | Aliphatic C-H (CH₃) |

| 1380-1370 | C-H bend | Aliphatic C-H (CH₃) |

Interpretation of Expected IR Spectrum:

-

C-H Stretching: The spectrum is expected to show absorption bands corresponding to the stretching vibrations of the aromatic C-H bonds of the purine ring (around 3100-3000 cm⁻¹) and the aliphatic C-H bonds of the two methyl groups (around 2960-2850 cm⁻¹).[9]

-

Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the purine ring are expected to appear in the 1620-1450 cm⁻¹ region.[10]

-

C-H Bending: The bending vibrations of the methyl groups would be observed in the fingerprint region, typically around 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹.[9]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet field-proven, methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,7-Dimethyl-7H-purine and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[11]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra to determine the chemical shifts.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometry analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of 2,7-Dimethyl-7H-purine in a suitable volatile solvent such as methanol or acetonitrile.

-

Method Selection: Choose an appropriate ionization method. Electron Impact (EI) is often used for volatile, thermally stable compounds and provides characteristic fragmentation patterns.[12] Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often yields a prominent molecular ion peak.[13]

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).[14] Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HR-MS), the exact mass is used to determine the elemental composition.

Infrared Spectroscopy Protocol

Detailed Steps:

-

Sample Preparation: Prepare the sample using an appropriate method. For solid samples, this can be done by creating a KBr pellet (mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide a comprehensive and unambiguous characterization of 2,7-Dimethyl-7H-purine. These data are indispensable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for confirming the identity and purity of this compound. The detailed interpretation and standardized protocols outlined herein serve as a valuable resource for the scientific community, ensuring the reliability and reproducibility of experimental results involving this important purine derivative.

References

-

Głuch-Lutwin, M., & Suwiński, J. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-297. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N-7-Substituted Purines from Imidazole Precursors. Retrieved from [Link]

-

Pérez, C., Estrada-Soto, S., & Martínez-Vázquez, M. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(6), 2100018. [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

-

Klimes, J., Dolezal, M., & Kunes, J. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(1), 125-134. [Link]

-

Rouchal, M., Křikavová, R., & Džubák, P. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2935. [Link]

-

Lee, J., Mahon, S. B., & Mukai, C. (2021). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 11(7), 443. [Link]

-

SpectraBase. (n.d.). 1H-purine-7-acetamide, N-(2,4-dichlorophenyl)-2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-. Retrieved from [Link]

-

An, S., Deng, Y., & Benkovic, S. J. (2015). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 290(3), 1583-1592. [Link]

-

Zikánová, M., Krijt, J., & Baresova, V. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12), e0208947. [Link]

-

ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-. Retrieved from [Link]

-

Jones, J. G., Solomon, M. A., & Cole, S. M. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E848-E856. [Link]

-

SpectraBase. (n.d.). Purine-2,6(1H,3H)-dione, 7-(2-ethenyloxyethyl)-1,3-dimethyl-. Retrieved from [Link]

-

Procházková, E., Sála, M., & Nencka, R. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 50(3), 181-186. [Link]

-

SpectraBase. (n.d.). 7H-Purine, 2-methoxy-7-methyl-6-propoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dimethyl-7-(2-methylbut-3-en-2-yl)purine-2,6-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

-

Tichý, M., Tloušt'ová, E., & Džubák, P. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17351-17364. [Link]

-

Huszár, S., Opršal, J., & Džubák, P. (2023). 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 255, 115383. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.cuni.cz [publications.cuni.cz]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]